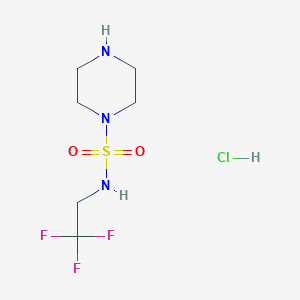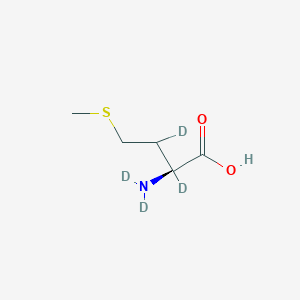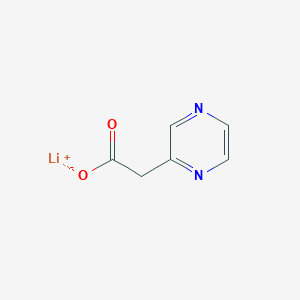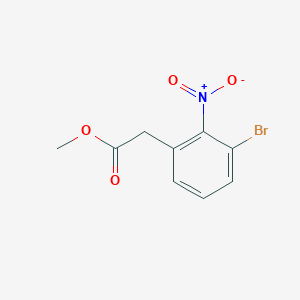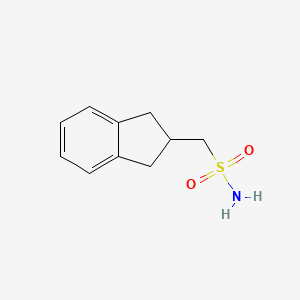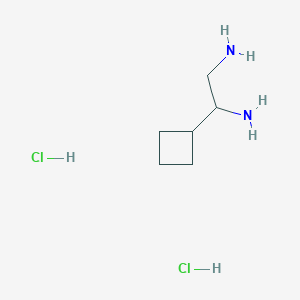
1-Cyclobutylethane-1,2-diamine dihydrochloride
Descripción general
Descripción
“1-Cyclobutylethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1795492-82-8 . It has a molecular weight of 187.11 . The IUPAC name for this compound is 1-cyclobutylethane-1,2-diamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14N2.2ClH/c7-4-6(8)5-2-1-3-5;;/h5-6H,1-4,7-8H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 114.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 114.115698455 g/mol . The topological polar surface area of the compound is 52 Ų . The compound has a heavy atom count of 8 .Aplicaciones Científicas De Investigación
Metal-catalyzed 1,2-diamination Reactions
1-Cyclobutylethane-1,2-diamine dihydrochloride, as a type of 1,2-diamine, plays a significant role in metal-catalyzed diamination reactions. These reactions are pivotal for synthesizing natural products and pharmaceutical agents due to the biological activity of 1,2-diamine motifs. Chiral 1,2-diamines are particularly important in asymmetric synthesis and catalysis, suggesting potential applications in drug development and the synthesis of biologically active compounds (Cardona & Goti, 2009).
Host-Guest Chemistry
1,2-Diamines, including derivatives like 1-Cyclobutylethane-1,2-diamine, find applications in host-guest chemistry. They form complexes with specific hosts, leading to significant changes in properties such as circular dichroism, which are useful in understanding molecular interactions and may have implications in sensing and molecular recognition (Brahma et al., 2014).
Synthesis and Structural Properties
The structural properties of (diamine)tetracarboxylatoplatinum(IV) complexes, which may involve 1-Cyclobutylethane-1,2-diamine as a diamine component, indicate applications in understanding and manipulating molecular geometries and coordination environments. This knowledge is crucial in material science and inorganic chemistry for designing specific molecular structures with desired properties (Kim et al., 1999).
Synthesis of Ligands and Receptors
Trans-cyclopentane-1,2-diamine, a compound similar to 1-Cyclobutylethane-1,2-diamine, has been used extensively in the synthesis of ligands and receptors. The renewed interest in such diamines suggests their potential applications in creating new biologically active compounds and in asymmetric synthesis (González‐Sabín et al., 2009).
Soluble Polyimides Synthesis
1,2-Diamines are used in synthesizing soluble polyimides, indicating their utility in material science, particularly in developing polymers with specific thermal and solubility properties. This application is crucial for advancing materials with tailored characteristics for industrial uses (Yi et al., 1997).
Organocatalysis
Diamines like 1-Cyclobutylethane-1,2-diamine are employed in organocatalysis, as demonstrated in asymmetric Diels–Alder reactions. This application is significant in organic synthesis, particularly in developing enantioselective synthesis methods for creating chiral compounds (Kim et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
1-cyclobutylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-4-6(8)5-2-1-3-5;;/h5-6H,1-4,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNQUFDKJUOXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylethane-1,2-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1433540.png)
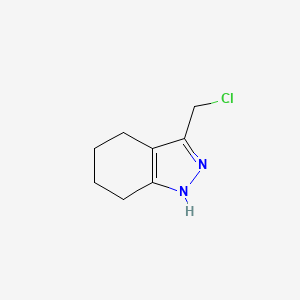
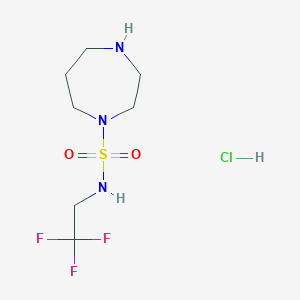
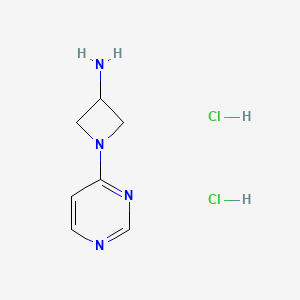
![7-Oxospiro[3.5]nonane-2-carboxylic acid](/img/structure/B1433544.png)
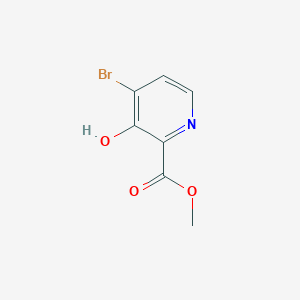
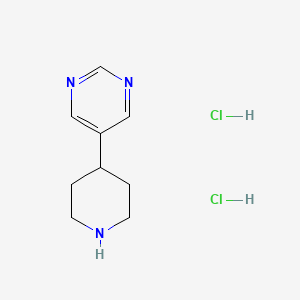
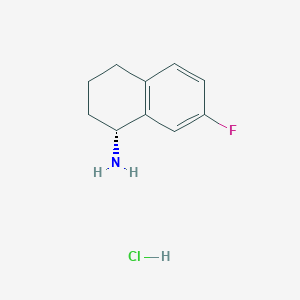
![4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433554.png)
